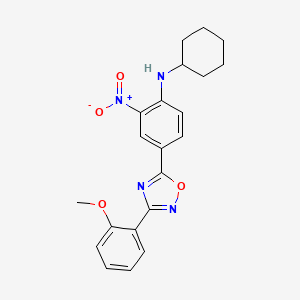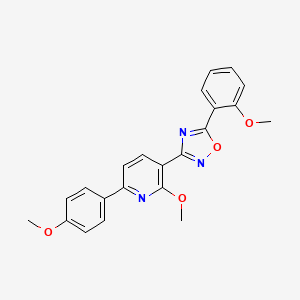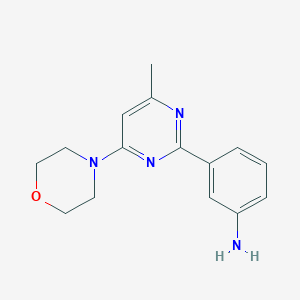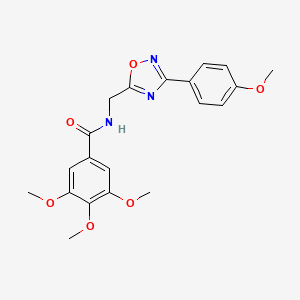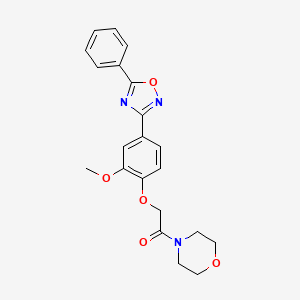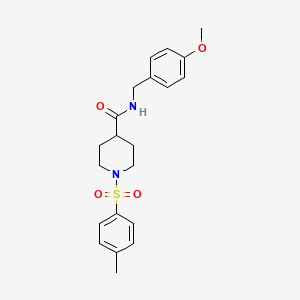
N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, also known as MPSP, is a chemical compound that has been studied for its potential use in various scientific research applications. MPSP is a sulfonamide derivative that has been synthesized using a specific method, and it has been found to have a unique mechanism of action that makes it useful in certain areas of research. In
Mécanisme D'action
N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide works by inhibiting the activity of carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in many types of cancer cells, and it plays a role in the growth and survival of these cells. By inhibiting the activity of CAIX, N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide is able to slow down the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of lactate in cancer cells, which is important for the survival of these cells. N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has also been found to reduce the levels of certain inflammatory cytokines, which may be beneficial in the treatment of certain inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in lab experiments is that it has been found to be relatively stable and easy to handle. It has also been found to be effective in reducing pain and inhibiting the growth of cancer cells in vitro. One limitation of using N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in lab experiments is that it may not be effective in all types of cancer cells, and more research is needed to determine its efficacy in different types of cancer.
Orientations Futures
There are a number of future directions for the study of N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. One area of research that is currently being explored is the potential use of N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in combination with other drugs for the treatment of cancer. Another area of research is the development of more potent and selective inhibitors of CAIX, which may be more effective in the treatment of cancer. Additionally, more research is needed to determine the safety and efficacy of N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in humans, and clinical trials may be needed to further explore its potential use in the treatment of cancer and other conditions.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide is a chemical compound that has been studied for its potential use in various scientific research applications. It has been synthesized using a specific method, and it has been found to have a unique mechanism of action that makes it useful in certain areas of research. N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been found to have analgesic and anti-cancer properties, and it has been shown to inhibit the activity of CAIX. While there are advantages and limitations to using N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in lab experiments, there are a number of future directions for the study of this compound, including its potential use in combination with other drugs for the treatment of cancer.
Méthodes De Synthèse
The synthesis of N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This compound is then reacted with 4-(N-phenethylsulfamoyl)aniline in the presence of triethylamine to produce N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. The synthesis method has been optimized to produce high yields of pure N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been studied for its potential use in various scientific research applications. One area of research where N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has shown promise is in the study of pain. N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been found to have analgesic properties, and it has been shown to be effective in reducing pain in animal models. N-(4-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has also been studied for its potential use in the treatment of cancer. It has been found to have anti-cancer properties, and it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-30-22-12-10-21(11-13-22)26-24(27)16-9-20-7-14-23(15-8-20)31(28,29)25-18-17-19-5-3-2-4-6-19/h2-8,10-15,25H,9,16-18H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMLPAWHYNRVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

